molecular formula C19H31ClN2O2S B14316777 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 105613-77-2

1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14316777
CAS No.: 105613-77-2
M. Wt: 387.0 g/mol
InChI Key: HIRKISYDZRQJRE-UHFFFAOYSA-N
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Description

1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with propyl groups The imidazolium core is methylated, and the compound exists as a chloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:

    Formation of the Benzene Sulfonyl Derivative: The starting material, 2,4,6-tripropylbenzene, undergoes sulfonation using chlorosulfonic acid to form 2,4,6-tripropylbenzene-1-sulfonyl chloride.

    Imidazole Alkylation: The imidazole ring is alkylated using methyl iodide to form 1-methylimidazole.

    Coupling Reaction: The sulfonyl chloride derivative is then reacted with 1-methylimidazole in the presence of a base such as triethylamine to form the desired imidazolium salt.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium methoxide in polar solvents like water or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazolium salts.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of imidazoline derivatives.

Scientific Research Applications

1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving nucleophilic substitution and oxidation.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(2,4,6-trimethylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
  • 1-Methyl-3-(2,4,6-triethylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
  • 1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium bromide

Uniqueness

1-Methyl-3-(2,4,6-tripropylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

105613-77-2

Molecular Formula

C19H31ClN2O2S

Molecular Weight

387.0 g/mol

IUPAC Name

1-methyl-3-(2,4,6-tripropylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C19H30N2O2S.ClH/c1-5-8-16-13-17(9-6-2)19(18(14-16)10-7-3)24(22,23)21-12-11-20(4)15-21;/h11-14H,5-10,15H2,1-4H3;1H

InChI Key

HIRKISYDZRQJRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)CCC)S(=O)(=O)N2C[NH+](C=C2)C)CCC.[Cl-]

Origin of Product

United States

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